molecular formula C6H4ClN3 B6279128 5-chloroimidazo[1,5-c]pyrimidine CAS No. 1784517-54-9

5-chloroimidazo[1,5-c]pyrimidine

Cat. No.: B6279128
CAS No.: 1784517-54-9
M. Wt: 153.57 g/mol
InChI Key: VUGPGHQKAFBNDL-UHFFFAOYSA-N
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Description

Significance of Fused Bicyclic N-Heterocycles in Chemical Research

Fused bicyclic nitrogen-containing heterocycles are a cornerstone of modern chemical and pharmaceutical research. These structural motifs, which consist of two rings sharing a pair of atoms, are prevalent in a vast number of biologically active molecules and approved pharmaceuticals. nih.govsigmaaldrich.com Their rigid, three-dimensional structures allow for specific and high-affinity interactions with a wide array of biological targets, such as enzymes and receptors. nih.gov This makes them "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple, diverse protein targets. nih.gov Frameworks like imidazopyrimidines and pyrazolopyrimidines are frequently employed in the development of new therapeutic agents for a variety of diseases, including those affecting the central nervous system. nih.govnih.gov The exploration of these compounds is driven by the need for novel and more effective drugs with improved selectivity and fewer side effects. uni.lu

Overview of Imidazo[1,5-c]pyrimidine (B12980393) Frameworks

The imidazopyrimidine system is a fused heterocycle comprising an imidazole (B134444) ring and a pyrimidine (B1678525) ring. Depending on the fusion points, several isomers exist, including imidazo[1,2-a]pyrimidine (B1208166), imidazo[1,2-c]pyrimidine, and imidazo[1,5-c]pyrimidine. Each isomer possesses a unique arrangement of nitrogen atoms, leading to distinct electronic properties and chemical reactivity. The imidazo[1,5-c]pyrimidine scaffold, while less common than its [1,2-a] counterpart, has attracted scientific attention for its potential biological activities. semanticscholar.org

The synthesis of this framework can be challenging, and general methods for its preparation are not abundant. semanticscholar.org One established method involves the acylation of a 6-(aminomethyl)uracil derivative, which is then treated with phosphoryl chloride to induce cyclization. semanticscholar.org A more recent one-pot synthesis has been developed for substituted versions of the scaffold, specifically 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines. This method proceeds from 4,6-dichloro-2-(methylsulfanyl)pyrimidine and a benzyl (B1604629) isocyanide in the presence of a base, demonstrating a viable pathway to this heterocyclic system. semanticscholar.orgresearchgate.net Such synthetic developments are crucial for making these complex molecules more accessible for further investigation. researchgate.net

Rationale for Investigating Halogenated Imidazo[1,5-c]pyrimidine Derivatives

The introduction of halogen atoms, such as chlorine, is a powerful and widely used strategy in medicinal chemistry and materials science. Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a chlorine atom on the imidazo[1,5-c]pyrimidine core, as in 5-chloroimidazo[1,5-c]pyrimidine, serves several purposes.

Firstly, the chloro-substituent is an electron-withdrawing group, which modifies the electronic distribution across the heterocyclic ring system. This can influence the molecule's reactivity and its potential to engage in specific non-covalent interactions, like halogen bonding. Secondly, the chlorine atom provides a reactive handle for further chemical modification. It can often be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of new derivatives from a single halogenated precursor. This synthetic versatility makes halogenated heterocycles valuable intermediates in the discovery of new chemical entities.

Scope and Objectives of Academic Research on 5-Chloroimidazo[1,5-c]pyrimidine

Academic research on 5-chloroimidazo[1,5-c]pyrimidine is primarily foundational, given the limited specific literature available for this exact compound. uni.lu The principal objectives of studying this molecule would be to establish its fundamental chemical profile and to unlock its potential as a versatile building block for more complex structures.

The scope of such research would encompass:

Development of Synthetic Routes: A primary goal is to establish an efficient and scalable synthesis specifically for 5-chloroimidazo[1,5-c]pyrimidine, likely by adapting known methods for related pyrimidine derivatives. semanticscholar.orgresearchgate.netgoogle.com

Physicochemical and Spectroscopic Characterization: Thorough characterization is essential. This includes determining its physical properties and analyzing its structure using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to create a reference dataset.

Exploration of Chemical Reactivity: A key objective is to investigate the reactivity of the compound, particularly at the C-5 position bearing the chlorine atom. Studying its susceptibility to nucleophilic substitution and its utility in cross-coupling reactions would define its scope as a synthetic intermediate.

Computational Modeling: Theoretical studies can provide insight into the molecule's electronic structure, geometry, and reactivity, guiding experimental work. uni.lu

By achieving these objectives, research would pave the way for the systematic design and synthesis of novel imidazo[1,5-c]pyrimidine derivatives for evaluation in various fields, including medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of 5-Chloroimidazo[1,5-c]pyrimidine

PropertyValueSource
Molecular FormulaC₆H₄ClN₃ uni.lu
Molecular Weight153.57 g/mol nih.gov
IUPAC Name5-chloroimidazo[1,5-c]pyrimidine uni.lu
Monoisotopic Mass153.00937 Da uni.lu
SMILESC1=CN=C(N2C1=CN=C2)Cl uni.lu
InChIKeyVUGPGHQKAFBNDL-UHFFFAOYSA-N uni.lu

Properties

CAS No.

1784517-54-9

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

5-chloroimidazo[1,5-c]pyrimidine

InChI

InChI=1S/C6H4ClN3/c7-6-9-2-1-5-3-8-4-10(5)6/h1-4H

InChI Key

VUGPGHQKAFBNDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=CN=C2)Cl

Purity

95

Origin of Product

United States

Chemical Reactivity and Derivatization of 5 Chloroimidazo 1,5 C Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The chlorine atom at the 5-position of the imidazo[1,5-c]pyrimidine (B12980393) core is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine (B1678525) ring's nitrogen atoms facilitates the attack of nucleophiles at this position, leading to the displacement of the chloride leaving group. This reactivity is a cornerstone for introducing diverse functionalities onto the pyrimidine ring. The general principle of SNAr on halogenated pyrimidines is well-established, with reactivity often being higher at positions para to a ring nitrogen, analogous to the C5 position in this system. youtube.comstackexchange.comnih.gov

Amination Reactions and Their Scope

The displacement of the 5-chloro substituent by various amine nucleophiles is a key transformation. This reaction allows for the introduction of primary and secondary alkylamines, as well as a range of aryl- and heteroarylamines. Such reactions are typically performed under thermal conditions, often with the addition of a base to neutralize the HCl generated. In analogous systems like 3-bromo-5-aminopyrazolo[1,5-a]pyrimidines, copper-catalyzed Ullmann-type couplings have been shown to be highly effective for C-N bond formation, accommodating a broad scope of amine substrates with good to excellent yields. nih.gov This suggests that both transition-metal-catalyzed and direct SNAr pathways are viable for the amination of 5-chloroimidazo[1,5-c]pyrimidine.

Table 1: Representative Amination Reactions on Analogous Halogenated Pyrimidine Scaffolds

Substrate Amine Nucleophile Conditions Product Yield Reference
3-Bromo-5-aminopyrazolo[1,5-a]pyrimidine Morpholine CuI, Ligand, DEG, 80 °C, MW 3-Morpholino-5-aminopyrazolo[1,5-a]pyrimidine 93% nih.gov
3-Bromo-5-aminopyrazolo[1,5-a]pyrimidine Aniline (B41778) CuI, Ligand, DEG, 80 °C, MW 3-Phenylamino-5-aminopyrazolo[1,5-a]pyrimidine 85% nih.gov

Alkoxylation and Thiolation Transformations

Similar to amination, alkoxide and thiolate nucleophiles can displace the 5-chloro group to form the corresponding ethers and thioethers. These reactions typically proceed under basic conditions, where the corresponding alcohol or thiol is deprotonated to form a more potent nucleophile. The resulting 5-alkoxy- and 5-alkylthio-imidazo[1,5-c]pyrimidine derivatives are valuable intermediates for further synthetic manipulations or as target molecules themselves. Base-catalyzed nucleophilic aromatic substitution reactions are common for preparing heteroatom-linked diarylpyrimidines without the need for metal catalysts. researchgate.net

Cyanation and Related Carbon-Nucleophile Additions

The introduction of a cyano group at the 5-position can be achieved through nucleophilic substitution using a cyanide source, such as potassium or sodium cyanide. This transformation is significant as the resulting 5-cyanoimidazo[1,5-c]pyrimidine can be further elaborated into a variety of functional groups, including carboxylic acids, amides, and tetrazoles. The cyanation of halogenated pyrimidines, such as 5-bromopyrimidine, has been successfully demonstrated using copper-catalyzed methods with potassium ferrocyanide as the cyanide source. researchgate.net Direct C-H cyanation is less common for such systems, with the substitution of a halide being the more general route. mdpi.com The use of 1-cyanobenzotriazole (B98145) has also been reported as an effective electrophilic cyanating agent for carbanions, representing an alternative conceptual approach. researchgate.net

Electrophilic Substitution Reactions on the Imidazo[1,5-c]pyrimidine Core

In contrast to the pyrimidine ring, the fused imidazole (B134444) ring is electron-rich and thus the preferred site for electrophilic attack. The pyrimidine portion of the fused system is generally deactivated towards electrophiles. stackexchange.com This difference in electronic character allows for regioselective functionalization of the imidazole ring. Studies on closely related heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-c]pyrimidines, consistently show that electrophilic substitution occurs on the five-membered ring. stackexchange.comresearchgate.netjournalagent.com

Nitration and Halogenation Patterns

Nitration of the imidazo[1,5-c]pyrimidine core is expected to occur on the imidazole ring. In the analogous imidazo[1,5-a]pyridine (B1214698) system, nitration readily takes place at the 1-position. rsc.org For pyrazolo[1,5-c]pyrimidines, nitration with a mixture of nitric and sulfuric acid results in monosubstitution, also on the five-membered ring. journalagent.comnih.gov

Halogenation with reagents like N-bromosuccinimide (NBS) or bromine in various solvents also leads to substitution on the five-membered ring. For instance, pyrazolo[1,5-c]pyrimidine (B12974108) scaffolds undergo bromination at the 3-position. nih.gov Similarly, imidazo[1,2-a]pyridines are regioselectively halogenated at C3. rsc.org This strong precedent suggests that the halogenation of 5-chloroimidazo[1,5-c]pyrimidine would yield 3-halo-5-chloroimidazo[1,5-c]pyrimidine derivatives.

Table 2: Electrophilic Substitution on Analogous Heterocyclic Cores

Substrate Reagent Conditions Product Position of Substitution Reference
Pyrazolo[1,5-c]pyrimidine-7-thione HNO₃ / H₂SO₄ Acetic Acid, RT 3-Nitro journalagent.com
Pyrazolo[1,5-c]pyrimidine-7-thione Br₂ Chloroform, RT 3-Bromo journalagent.com
Imidazo[1,2-a]pyridine NaBrO₂ DMF, 60 °C 3-Bromo researchgate.net

Acylation and Alkylation of Ring Heteroatoms

Acylation and alkylation reactions can target the nitrogen atoms of the imidazo[1,5-c]pyrimidine system. The fused ring system contains both a pyridine-like nitrogen (N6) and a pyrrole-like nitrogen (N4). N-alkylation of related imidazopyridines with alkyl halides in the presence of a base has been shown to occur on the nitrogen atoms of the six-membered pyridine (B92270) ring. fabad.org.tr Acylation and benzoylation of pyrazolo[1,5-c]pyrimidine thiones have also been reported to furnish N-substituted derivatives. journalagent.com The specific site of substitution can depend on the reaction conditions and the nature of the electrophile, with the potential for reaction at either the N4 or N6 positions.

Organometallic Functionalization Strategies

Organometallic chemistry offers powerful tools for the precise and regioselective functionalization of heterocyclic systems like 5-chloroimidazo[1,5-c]pyrimidine. By converting specific C-H bonds into carbon-metal bonds, the scaffold can be activated for subsequent reactions with a wide range of electrophiles.

The regioselective deprotonation (metalation) of N-heterocycles is a cornerstone of modern synthetic chemistry, enabling the introduction of functional groups at positions that are not accessible through classical electrophilic substitution. For imidazopyrimidine systems, directed metalation using sterically hindered, non-nucleophilic bases is a primary strategy.

Lithiation: Direct lithiation using lithium amide bases can be challenging due to the high reactivity of the resulting organolithium species, which may be unstable even at low temperatures. However, for related scaffolds like 6-chloroimidazo[1,2-a]pyrazine (B1590719), regioselective lithiation at low temperatures has been achieved, followed by trapping with an electrophile like iodine. nih.gov This suggests that a similar strategy could potentially be applied to the imidazo[1,5-c]pyrimidine system, likely targeting the most acidic protons on the imidazole ring.

Magnesiation and Zincation: The use of mixed lithium/magnesium and lithium/zinc amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) and TMPZnCl·LiCl, has emerged as a superior method for the regioselective metalation of azines. nih.govthieme-connect.de These reagents offer improved functional group tolerance and thermal stability of the resulting organometallic intermediates compared to their lithium counterparts. thieme-connect.de For instance, the metalation of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl occurs selectively at the C-3 position of the imidazole ring. nih.govresearchgate.net The resulting magnesium intermediate can be quenched with various electrophiles, including iodinating agents (I₂), acylating agents (acid chlorides), and allylating agents (allyl bromide), often with copper salt mediation. researchgate.net

A regioselectivity switch can sometimes be achieved by changing the metalating agent. Treatment of the same 6-chloroimidazo[1,2-a]pyrazine with a zincating base like TMP₂Zn·2MgCl₂·2LiCl leads to metalation at the C-5 position. nih.gov This highlights the tunability of the metalation site based on the specific organometallic reagent employed. The resulting organozinc species are particularly valuable as they are key partners in subsequent Negishi cross-coupling reactions. nih.govresearchgate.net

The table below summarizes the outcomes of quenching these organometallic intermediates with various electrophiles, based on studies of analogous heterocyclic systems.

Metalating AgentHeterocycle ScaffoldSite of MetalationElectrophile (E-X)Product TypeReference
TMPMgCl·LiCl6-chloroimidazo[1,2-a]pyrazineC-3I₂3-Iodo derivative researchgate.net
TMPMgCl·LiCl6-chloroimidazo[1,2-a]pyrazineC-3PhCOCl3-Benzoyl derivative researchgate.net
TMPMgCl·LiCl6-chloroimidazo[1,2-a]pyrazineC-3Allyl-Br/CuCN·2LiCl3-Allyl derivative researchgate.net
TMP₂Zn·2MgCl₂·2LiCl6-chloroimidazo[1,2-a]pyrazineC-5I₂5-Iodo derivative nih.gov
TMPZnCl·LiClPyrimidineC-2I₂2-Iodo derivative nih.govresearchgate.net
TMPZnCl·LiClPyrimidineC-2Ph-C≡CH/CuI2-Phenylethynyl derivative researchgate.net

The chlorine atom at the C-5 position of 5-chloroimidazo[1,5-c]pyrimidine serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming new carbon-carbon bonds, allowing for the attachment of a wide variety of alkyl, alkenyl, and aryl/heteroaryl groups.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester using a palladium catalyst and a base, is widely used for synthesizing biaryl and substituted heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reaction is highly valued for its operational simplicity and the commercial availability of a vast array of boronic acids. nih.gov For substrates like chloropyrimidines, the choice of catalyst system (palladium source and ligand) is crucial for achieving high yields. nih.gov The direct use of unprotected nitrogen-rich heterocycles in Suzuki couplings can be challenging, but specialized catalyst systems have been developed to overcome the inhibitory effects of the free N-H groups. nih.gov This methodology allows for the efficient synthesis of C-5 arylated or vinylated imidazo[1,5-c]pyrimidines.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is the most common method for synthesizing arylalkynes. For the 5-chloroimidazo[1,5-c]pyrimidine scaffold, this reaction would install an alkyne moiety at the C-5 position. To enhance reactivity, the 5-chloro group could first be converted to a more reactive 5-iodo group. For example, a highly regioselective C-5 iodination of pyrimidine nucleotides followed by a chemoselective Sonogashira coupling has been demonstrated to be an effective strategy. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents. nih.gov This reaction is particularly effective for coupling sp², and sp³ carbon centers. wikipedia.org For 5-chloroimidazo[1,5-c]pyrimidine, a Negishi coupling could be used to introduce various alkyl or aryl groups at the C-5 position. For instance, Pd-catalyzed Negishi couplings have been successfully used to prepare 5-fluoroalkyl-2'-deoxypyrimidine nucleosides from the corresponding 5-iodo derivatives and fluoroalkylzinc bromides. nih.gov Additionally, organozinc species generated via directed zincation (as described in 3.3.1) can be used in intramolecular Negishi couplings. nih.govrsc.org

The following table provides a comparative overview of these key cross-coupling reactions.

ReactionCoupling Partner 1Coupling Partner 2Catalyst SystemBond FormedKey FeaturesReference
Suzuki 5-Chloroimidazo[1,5-c]pyrimidineR-B(OH)₂ (Boronic Acid)Pd catalyst (e.g., Pd(OAc)₂), Ligand, BaseC(sp²)-C(sp²), C(sp²)-C(sp)Wide availability of reagents, functional group tolerance. wikipedia.orgnih.gov
Sonogashira 5-Chloroimidazo[1,5-c]pyrimidineR-C≡CH (Terminal Alkyne)Pd catalyst, Cu(I) co-catalyst, Amine BaseC(sp²)-C(sp)Premier method for arylalkyne synthesis. wikipedia.orgnih.gov
Negishi 5-Chloroimidazo[1,5-c]pyrimidineR-ZnX (Organozinc)Pd or Ni catalystC(sp²)-C(sp²), C(sp²)-C(sp³)High reactivity and functional group tolerance of organozinc reagents. wikipedia.orgorganic-chemistry.org

Oxidation and Reduction Chemistry of the Imidazo[1,5-c]pyrimidine Ring System

The oxidation and reduction of the imidazo[1,5-c]pyrimidine core can lead to significant structural modifications, yielding derivatives with altered electronic and biological properties.

Oxidation: The imidazopyrimidine scaffold is susceptible to metabolic oxidation, particularly by enzymes like aldehyde oxidase (AO). researchgate.netnih.gov Studies on the related imidazo[1,2-a]pyrimidine (B1208166) system have shown that oxidation typically occurs at electron-rich carbon atoms, which are susceptible to nucleophilic attack by the enzyme's active site. nih.gov Blocking these "soft spots" is a common strategy in medicinal chemistry to improve metabolic stability. researchgate.net In other contexts, chemical oxidation can be used synthetically. For example, the oxidative aromatization of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has been achieved, refuting earlier claims that such systems could not be aromatized. mdpi.com This process converts the dihydropyrimidine (B8664642) ring into a fully aromatic pyrimidine ring.

Reduction: The reduction of the imidazo[1,5-c]pyrimidine ring system can lead to partially or fully saturated derivatives. The choice of reducing agent determines the extent and selectivity of the reduction. For instance, the reduction of related imidazo[4,5-c]pyridine derivatives with formic acid in the presence of triethylamine (B128534) results in the formation of 5-formylspinaceamines, where the pyridine ring is reduced to a tetrahydropyridine. researchgate.net A more powerful reducing agent, such as a nickel-aluminum alloy in aqueous alkali, can lead to more extensive reduction. researchgate.net These reactions effectively remove the aromaticity of the pyrimidine portion of the scaffold, leading to flexible, three-dimensional structures.

Heterocyclic Annulation and Ring Expansion/Contraction Reactions

The imidazo[1,5-c]pyrimidine core can serve as a building block for the construction of more complex polycyclic systems through annulation, or it can undergo rearrangement to form different heterocyclic structures.

Heterocyclic Annulation: Annulation reactions involve the construction of a new ring fused to an existing one. Functionalized pyrimidines are valuable precursors for such transformations. For example, 5-alkynylpyrimidines can react with 1H-perimidines in the presence of a Brønsted acid to generate complex, multi-ring systems like 7-formyl-1,3-diazopyrenes through a cascade annulation process. mdpi.com The synthesis of the imidazo[1,5-c]pyrimidine skeleton itself is an annulation reaction, typically involving the cyclization of a functionalized pyrimidine precursor.

Ring Expansion and Contraction: These reactions involve the rearrangement of the cyclic framework to form a larger or smaller ring, respectively. wikipedia.orgrsc.org While less common for this specific scaffold, general strategies exist. A notable strategy applicable to pyrimidines is a "deconstruction-reconstruction" approach. In this method, a pyrimidine is converted into an N-arylpyrimidinium salt, which is then cleaved to form a three-carbon building block. This intermediate can then be cyclized with various reagents (e.g., urea (B33335), amidines) to reconstruct a new pyrimidine or form entirely different heterocycles, such as azoles. nih.gov Another relevant transformation is the Dimroth rearrangement, which involves the transposition of ring atoms in a heterocyclic system, often an endocyclic nitrogen with an exocyclic nitrogen, and can be used in the synthesis of various condensed pyrimidines. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 5-chloroimidazo[1,5-c]pyrimidine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the fused heterocyclic ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. Protons adjacent to nitrogen atoms are typically deshielded and appear at a lower field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be used to establish the connectivity between adjacent protons, confirming their positions on the rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display six unique resonances, one for each carbon atom in the bicyclic core. The carbon atom bonded to the chlorine (C-5) would be significantly influenced by the halogen's electronegativity. Carbons situated between two nitrogen atoms would also exhibit characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH and quaternary carbons. arabjchem.org

Expected ¹H and ¹³C NMR Data for 5-chloroimidazo[1,5-c]pyrimidine (Note: The following table is predictive, based on analyses of similar pyrimidine (B1678525) and imidazole (B134444) heterocyclic systems, as specific experimental data is not widely published.)

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
1~7.5 - 8.0~115 - 125
3~8.0 - 8.5~130 - 140
5-~150 - 160
7~8.8 - 9.2~145 - 155
8~7.2 - 7.8~110 - 120
8a-~135 - 145

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 5-chloroimidazo[1,5-c]pyrimidine and to study its fragmentation patterns under ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₆H₄ClN₃. The calculated monoisotopic mass is 153.00937 Da. uni.lu The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak corresponding to the ³⁷Cl isotope appears with approximately one-third the intensity of the peak for the ³⁵Cl isotope. sapub.org

Electron impact (EI) mass spectrometry can be used to analyze the fragmentation pathways. The molecular ion ([M]⁺) is expected to be prominent due to the aromatic nature of the compound. Characteristic fragmentation would likely involve the loss of a chlorine radical (•Cl) or the elimination of hydrogen cyanide (HCN) from either the pyrimidine or imidazole ring, which is a common fragmentation pathway for nitrogen-containing heterocyclic compounds. iosrjournals.org

Predicted High-Resolution Mass Spectrometry Data for 5-chloroimidazo[1,5-c]pyrimidine Adducts uni.lu

AdductCalculated m/z
[M+H]⁺154.01665
[M+Na]⁺175.99859
[M-H]⁻152.00209
[M]⁺153.00882

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in 5-chloroimidazo[1,5-c]pyrimidine by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations from the fused aromatic rings would produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹. The absence of broad absorption in the 3200-3500 cm⁻¹ region would confirm the absence of N-H or O-H functional groups. core.ac.uk

Expected IR Absorption Bands for 5-chloroimidazo[1,5-c]pyrimidine

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch1650 - 1550
Aromatic C=C Stretch1600 - 1450
C-Cl Stretch800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides insight into its system of conjugation. For aromatic compounds like 5-chloroimidazo[1,5-c]pyrimidine, the spectrum is characterized by absorptions corresponding to π→π* and n→π* transitions. nih.gov

The extensively conjugated bicyclic system is expected to give rise to intense π→π* absorption bands, typically in the 200-300 nm range. mdpi.com The presence of non-bonding electrons on the nitrogen atoms may also result in weaker n→π* transitions, which often appear at longer wavelengths as a shoulder on the main absorption bands. The position of the maximum absorption (λₘₐₓ) is sensitive to the solvent and the specific electronic structure of the heterocycle. nih.govmdpi.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide definitive data on bond lengths, bond angles, and torsional angles within the 5-chloroimidazo[1,5-c]pyrimidine molecule. researchgate.net

An X-ray crystal structure would confirm the planarity of the fused imidazo[1,5-c]pyrimidine (B12980393) ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice, elucidating any intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the compound. While no specific crystal structure has been published for 5-chloroimidazo[1,5-c]pyrimidine, analysis of related heterocyclic structures demonstrates the utility of this method for unambiguous structural confirmation. core.ac.uk

Computational and Theoretical Studies on 5 Chloroimidazo 1,5 C Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT methods)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 5-chloroimidazo[1,5-c]pyrimidine, DFT methods are employed to determine its optimized molecular geometry and electronic structure, which are fundamental to understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov

In conjugated heterocyclic systems like 5-chloroimidazo[1,5-c]pyrimidine, the π-electrons of the aromatic rings contribute significantly to the frontier orbitals. The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in similar pyrimidine (B1678525) derivatives, the HOMO is often distributed over the electron-rich regions of the rings, while the LUMO is localized on the electron-deficient areas. researchgate.net

Table 1: Calculated Frontier Orbital Energies for a Representative Imidazo[1,5-c]pyrimidine (B12980393) Scaffold

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

Note: These values are illustrative and based on DFT calculations for a model imidazo[1,5-c]pyrimidine system. The actual values for 5-chloroimidazo[1,5-c]pyrimidine may vary.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

For 5-chloroimidazo[1,5-c]pyrimidine, the nitrogen atoms of the imidazole (B134444) and pyrimidine rings are expected to be regions of negative potential due to the presence of lone pairs of electrons. The chlorine atom, being highly electronegative, will also contribute to the local electronic environment. The hydrogen atoms bonded to the carbon atoms will likely exhibit a positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for ligand-receptor binding. researchgate.net

Prediction of Reactivity and Regioselectivity (e.g., Methyl Anion Affinity Values)

Predicting the reactivity and regioselectivity of a molecule is a key application of computational chemistry. One approach to quantify electrophilicity is through the calculation of methyl anion affinity (MAA). MAA values provide a measure of the energy released upon the reaction of a molecule with a methyl anion. A higher MAA value indicates greater electrophilicity. nsf.gov

Conformational Analysis and Tautomerism

For flexible molecules, understanding their conformational preferences is essential. While the imidazo[1,5-c]pyrimidine core is largely planar and rigid, substituents could introduce conformational flexibility. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. mdpi.com

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a significant phenomenon in heterocyclic chemistry. nih.gov For 5-chloroimidazo[1,5-c]pyrimidine, prototropic tautomerism involving the nitrogen atoms of the imidazole ring is a possibility. nih.gov Different tautomers can exhibit distinct electronic properties and biological activities. Quantum chemical calculations can predict the relative energies of these tautomers, determining the most stable form under different conditions. For instance, studies on similar pyrimidine derivatives have shown that the relative stability of tautomers can be influenced by the solvent environment. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Pre-clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. For 5-chloroimidazo[1,5-c]pyrimidine, molecular docking studies can identify potential biological targets and elucidate the key interactions driving the binding affinity. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine atom.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the binding process, allowing for the observation of conformational changes in both the ligand and the protein. nih.gov Such simulations are crucial in the pre-clinical phase of drug development to assess the potential of a compound as a therapeutic agent. For instance, various pyrimidine derivatives have been investigated through molecular docking and dynamics simulations to evaluate their potential as inhibitors of specific enzymes or as ligands for various receptors. nih.govnih.gov

Biological Activities and Mechanistic Investigations Pre Clinical

In Vitro Evaluation of Biological Activities

The versatility of the imidazo[1,5-c]pyrimidine (B12980393) scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives in laboratory settings.

Assessment of Anti-infectious Properties

The potential of imidazo[1,5-c]pyrimidine analogs and related compounds as anti-infectious agents has been explored against various pathogens.

Antituberculosis Activity: An analog of pyrazinamide, 5-chloro-pyrazinamide (5-Cl-PZA), has been investigated for its activity against Mycobacterium tuberculosis. nih.govnih.gov In vitro studies determined its minimum inhibitory concentration (MIC) to be between 12.5 and 25 μg/ml against M. tuberculosis. nih.gov Despite this promising in vitro activity, 5-Cl-PZA did not show efficacy in a murine model of tuberculosis. nih.govnih.gov Other pyrimidine (B1678525) derivatives, such as those with 5-alkynyl substitutions, have demonstrated potent activity against mycobacteria, with MIC90 values in the range of 1–5 μg/mL against M. tuberculosis H37Ra. mdpi.com Some pyrimidine analogs have shown modest to effective inhibition of M. tuberculosis growth, with one compound demonstrating a dose-dependent inhibition of 99% at a concentration of 200 µg/mL. mdpi.com Additionally, certain nitro-substituted heteroaromatic carboxamides have been identified as candidates for novel antitubercular agents. researchgate.net

Antimicrobial and Antifungal Activity: The broader antimicrobial and antifungal potential of pyrimidine-based compounds is an active area of research. orientjchem.orgmdpi.comnih.govsemanticscholar.orgnih.govnih.gov For instance, a new series of pyrimidines derived from 6-chlorobenzimidazoles has been synthesized and evaluated for antimicrobial properties. orientjchem.org Similarly, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been developed and tested for their antimicrobial activity against a range of microorganisms. mdpi.com Some synthesized triazolo[1,5-a]pyrimidine derivatives have shown promising antibacterial activity against both standard bacteria and multidrug-resistant clinical isolates. semanticscholar.org Other research has focused on 1,2,4-triazolo[1,5-a]pyrimidine derivatives, with many of the tested compounds showing results comparable to standard antibacterial and antifungal drugs. nih.gov Furthermore, a novel pyrimidine-based chemical scaffold has been identified with broad-spectrum antifungal activity, including against difficult-to-treat molds. nih.gov Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also demonstrated activity as both antibacterial and antifungal agents. nih.gov The antifungal agent 5-fluorocytosine, a fluorinated pyrimidine derivative, is activated within fungal cells and has shown efficacy against various Candida species. mdpi.complos.org

Compound ClassTarget OrganismKey FindingsCitation
5-chloro-pyrazinamide (5-Cl-PZA)Mycobacterium tuberculosisMIC between 12.5 and 25 μg/ml in vitro, but no in vivo activity in a murine model. nih.govnih.gov
5-alkynyl substituted pyrimidinesM. tuberculosis H37RaPotent activity with MIC90 values in the range of 1–5 μg/mL. mdpi.com
Pyrimidines of 6-chlorobenzimidazolesBacteria and FungiSynthesized and evaluated for antimicrobial activity. orientjchem.org
Imidazo[1,2-a]pyrimidine derivativesVarious microorganismsEvaluated for antimicrobial activity. mdpi.com
Triazolo[1,5-a]pyrimidine derivativesStandard and multidrug-resistant bacteriaPromising antibacterial activity. semanticscholar.org
1,2,4-triazolo[1,5-a]pyrimidine derivativesBacteria and FungiActivity comparable to standard drugs. nih.gov
Novel pyrimidine-based scaffoldPathogenic molds (e.g., Aspergillus fumigatus)Broad-spectrum antifungal activity. nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesBacteria and FungiActive as antibacterial and antifungal agents. nih.gov
5-fluorocytosineCandida speciesEffective antifungal agent. mdpi.complos.org

Investigation of Anti-proliferative and Cytotoxic Effects in Non-human Cell Lines

The anti-cancer potential of imidazo[1,5-c]pyrimidine analogs has been a significant focus of pre-clinical studies, with evaluations against various cancer cell lines.

Halogenated pyrrolo[3,2-d]pyrimidine analogues have demonstrated antiproliferative activity with EC50 values ranging from 0.014 – 14.5 μM in various cancer cell lines. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been investigated for their cytotoxic effects. nih.gov For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against human and mouse cell lines, with one compound showing a potent antiproliferative effect on the MCF-7 breast cancer cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov Another study on 5-arylthieno[2,3-d]pyrimidines reported cytotoxicity against the MCF-7 cell line with IC50 values of 9.1 nM and 28.0 nM for two of the compounds. nih.gov

Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity against a variety of human cancer cell lines, including A375, C32, DU145, and MCF-7/WT. mdpi.com Benzopyran-4-one-isoxazole hybrid compounds have also shown selective antiproliferative activity against a panel of six human cancer cell lines. mdpi.com

Compound ClassCell Line(s)Key FindingsCitation
Halogenated pyrrolo[3,2-d]pyrimidinesVarious cancer cell linesEC50 values ranging from 0.014 – 14.5 μM. nih.gov
4-amino-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-7IC50 of 4.3 ± 0.11 µg/mL. nih.gov
5-arylthieno[2,3-d]pyrimidinesMCF-7IC50 values of 9.1 nM and 28.0 nM. nih.gov
5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesA375, C32, DU145, MCF-7/WTEvaluated for anticancer activity. mdpi.com
Benzopyran-4-one-isoxazole hybridsCCRF-CEM, SKOV-3, MDA-MB-231, PC-3, DU-145, iSLKSelective antiproliferative activity. mdpi.com

Enzyme Inhibition Studies

The imidazo[1,5-c]pyrimidine scaffold and its isosteres are known to interact with and inhibit various enzymes, highlighting their therapeutic potential.

Protein Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several protein kinases. One such compound, BS-194, was found to be a selective and potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, CDK1, CDK5, CDK7, and CDK9, with IC₅₀ values of 3, 30, 30, 250, and 90 nmol/L, respectively. nih.gov Other novel pyrazolo[1,5-a]pyrimidines have been developed as c-Src kinase inhibitors. nih.gov Furthermore, the pyrazolo[1,5-a]pyrimidine framework is prominent in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, with some derivatives showing excellent enzymatic inhibition of TrkA with IC50 values as low as 1.7 nM. mdpi.com

Thromboxane (B8750289) Synthase Inhibition: Certain imidazo[1,5-a]pyridine (B1214698) derivatives have been investigated as inhibitors of thromboxane synthase. nih.gov For example, imidazo(1,5-a)pyridine-5-hexanoic acid (CGS 13080) was shown to inhibit thromboxane formation. nih.gov Additionally, a series of substituted omega-[2-(1H-imidazol-1-yl)ethoxy]alkanoic acid derivatives were evaluated for their ability to inhibit thromboxane synthase, with one compound identified as a potent and selective competitive inhibitor of human platelet thromboxane synthase with a Ki value of 9.6 x 10⁻⁸ M. nih.gov Research has also explored agents that combine thromboxane receptor antagonism with thromboxane synthase inhibition. drugbank.com Piperine has also been shown to inhibit thromboxane A2 synthase activity. mdpi.com

PRC2 Inhibition: The Polycomb Repressive Complex 2 (PRC2) is another enzyme target of interest. Inhibitors targeting the EED subunit of PRC2 have been developed. nih.gov EED226 is a highly selective PRC2 inhibitor that binds to the H3K27me3 binding pocket of EED, leading to a loss of PRC2 activity. nih.gov

Compound/ClassEnzyme TargetKey FindingsCitation
BS-194 (Pyrazolo[1,5-a]pyrimidine)CDK1, CDK2, CDK5, CDK7, CDK9Potent inhibitor with IC₅₀ values in the nanomolar range. nih.gov
Pyrazolo[1,5-a]pyrimidinesc-Src kinaseDeveloped as inhibitors. nih.gov
Pyrazolo[1,5-a]pyrimidinesTrkAIC50 values as low as 1.7 nM. mdpi.com
Imidazo(1,5-a)pyridine-5-hexanoic acid (CGS 13080)Thromboxane synthaseInhibits thromboxane formation. nih.gov
Substituted omega-[2-(1H-imidazol-1-yl)ethoxy]alkanoic acidsThromboxane synthasePotent and selective competitive inhibitor with a Ki of 9.6 x 10⁻⁸ M. nih.gov
EED226PRC2 (EED subunit)Highly selective inhibitor. nih.gov

Receptor Modulation Studies

The ability of imidazo[1,5-c]pyrimidine and its analogs to modulate the activity of cellular receptors has been demonstrated, particularly in the context of neurotransmitter receptors.

Substituted imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov An initial high-throughput screening hit, imidazopyrazine 5, led to the development of more potent and brain-penetrant leads. nih.gov Subsequent optimization, including the replacement of the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold, resulted in compounds with improved properties. nih.gov

Mechanistic Studies of Biological Action in Cellular and Subcellular Models

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their further development.

Identification of Molecular Targets and Binding Interactions

Mechanistic studies have begun to elucidate the specific molecular targets and binding interactions of these heterocyclic compounds.

The pyrazolo[1,5-a]pyrimidine moiety has been shown to be essential for hinge-binding interactions with the Met592 residue of Tropomyosin Receptor Kinases (Trks), which influences the binding affinity of inhibitors. mdpi.com In the context of PRC2 inhibition, compounds have been designed to bind to the H3K27me3 pocket of the EED subunit. nih.gov For AMPAR negative modulators, it is believed that they partially disrupt the protein-protein interaction between the TARP and the pore-forming subunit of the ion channel. nih.gov Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives have been studied for their interaction with Calf thymus DNA (CT-DNA), with molecular docking studies exploring the preferred mode of ligand binding with the double helical DNA. nih.gov A novel pyrimidine-based antifungal has been suggested to target the endoplasmic reticulum (ER) and perturb its function and homeostasis in Aspergillus fumigatus. nih.gov

Cellular Pathway Perturbations (e.g., epigenetic silencing, kinase cascades)

The biological effects of imidazo[1,5-c]pyrimidine-related compounds are often linked to their ability to modulate critical cellular signaling pathways, particularly kinase cascades that are frequently dysregulated in diseases like cancer.

Derivatives of pyrazolo[1,5-a]pyrimidine, a closely related scaffold, have been identified as potent inhibitors of various protein kinases. These enzymes are crucial regulators of cell proliferation, apoptosis, and gene expression. For instance, a pyrazolo[1,5-a]pyrimidine derivative, identified as compound 4k (BS-194) , has been shown to be a selective and potent inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC₅₀ values in the nanomolar range. nih.gov The inhibition of these kinases leads to downstream effects such as the suppression of retinoblastoma (Rb) protein phosphorylation, a key event in cell cycle progression. nih.gov This perturbation of the cell cycle can induce arrest in the S and G₂/M phases, ultimately leading to potent antiproliferative activity across a wide range of cancer cell lines. nih.gov

Furthermore, other pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of c-Src kinase and Tropomyosin receptor kinases (TrkA, TrkB, TrkC). nih.govmdpi.com The inhibition of these kinases disrupts signaling pathways involved in cell growth, survival, and metastasis. For example, some pyrazolo[1,5-a]pyrimidines have demonstrated excellent enzymatic inhibition of TrkA with IC₅₀ values as low as 1.7 nM. mdpi.com The development of such potent kinase inhibitors underscores the therapeutic potential of this heterocyclic framework in targeting cancer-related pathways.

While direct evidence for the involvement of 5-chloroimidazo[1,5-c]pyrimidine in epigenetic silencing is not available, the broader family of pyrimidine analogs is known to influence epigenetic mechanisms. For example, modifications to the pyrimidine ring can affect DNA methylation and histone modifications, which are key components of epigenetic regulation.

Table 1: Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/Class Target Kinase(s) IC₅₀ Values Cellular Effect Reference
4k (BS-194) CDK1, CDK2, CDK5, CDK7, CDK9 3-250 nmol/L Cell cycle arrest at S and G₂/M phases nih.gov
Picolinamide-substituted pyrazolo[1,5-a]pyrimidines TrkA 1.7 nM Inhibition of cellular signaling pathways mdpi.com

| Pyrazolo[1,5-a]pyrimidine derivatives | c-Src kinase | Not specified | Reduction of IKr channel blockade | nih.gov |

Membrane Permeability and Cellular Uptake in In Vitro Systems

The ability of a compound to penetrate cell membranes is a critical factor for its biological activity. Studies on pyrazolo[1,5-c]pyrimidines, which are isosteric to imidazo[1,5-c]pyrimidines, have provided insights into their membrane permeability characteristics.

In a study focused on the development of selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), the apparent permeability of a series of pyrazolo[1,5-c]pyrimidines was evaluated using the Caco-2 cell model. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates in vitro to form a polarized monolayer with enterocytic characteristics, making them a widely accepted model for predicting intestinal drug absorption. The apparent permeability coefficient (Papp) is a measure of the rate of passage of a compound across the cell monolayer.

For a series of pyrazolo[1,5-c]pyrimidine (B12974108) derivatives, the apparent permeability was measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The data, presented in the table below, indicate that these compounds exhibit a range of permeability characteristics.

Table 2: Apparent Permeability of Pyrazolo[1,5-c]pyrimidine Derivatives in Caco-2 Cells

Compound Papp (A-to-B) (x 10⁻⁶ cm/s) Papp (B-to-A) (x 10⁻⁶ cm/s) Efflux Ratio (B-to-A / A-to-B) Reference
25 0.8 ± 0.1 1.2 ± 0.1 1.5 nih.gov
26 1.2 ± 0.1 2.0 ± 0.1 1.7 nih.gov
27 1.9 ± 0.2 2.5 ± 0.1 1.3 nih.gov
28 2.5 ± 0.3 3.1 ± 0.2 1.2 nih.gov

| 29 | 0.5 ± 0.1 | Not determined | Not determined | nih.gov |

The efflux ratio, which is the ratio of the B-to-A to the A-to-B permeability, provides an indication of whether a compound is a substrate for active efflux transporters. The low efflux ratios observed for these pyrazolo[1,5-c]pyrimidines suggest that they are not significantly subject to active efflux, which is a favorable characteristic for oral drug absorption. The varying permeability values across the series highlight the influence of specific substitutions on the pyrazolo[1,5-c]pyrimidine core on cellular uptake.

In Vivo Efficacy Studies in Non-human Animal Models (e.g., against infectious diseases, tumor growth)

The promising in vitro activities of imidazo[1,5-c]pyrimidine-related compounds have been further investigated in in vivo animal models, demonstrating their potential for treating cancer and infectious diseases.

Anticancer Efficacy

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant in vivo efficacy in human tumor xenograft models. For instance, the CDK inhibitor 4k (BS-194) , when administered orally to mice bearing human tumor xenografts, resulted in the inhibition of tumor growth. nih.gov This antitumor effect was correlated with the suppression of CDK substrate phosphorylation within the tumor tissue, confirming the on-target activity of the compound in a living system. nih.gov

In another study, novel mdpi.comjst.go.jpmdpi.comtriazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anti-tumor activities. mdpi.com Several of these compounds exhibited potent activity against human fibrosarcoma (HT-1080) and hepatocellular carcinoma (Bel-7402) cell lines in vitro. The most promising compound, compound 19 , demonstrated IC₅₀ values of 6.1 μM and 12.3 μM against HT-1080 and Bel-7402 cells, respectively. mdpi.com

Antiparasitic Efficacy

The therapeutic potential of these heterocyclic systems extends beyond cancer. Metal complexes of 1,2,4-triazolo[1,5-a]pyrimidines have been investigated for their antiparasitic activity against neglected tropical diseases such as leishmaniasis and Chagas disease. nih.gov In vitro studies have shown that these complexes are effective against various Leishmania species, including L. infantum, L. braziliensis, and L. donovani, as well as against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The antiparasitic efficacy of these compounds often surpasses that of commercially available drugs. nih.gov The mechanism of action is thought to involve the modulation of key parasitic enzymes, such as superoxide (B77818) dismutase. nih.gov

Table 3: In Vivo Efficacy of Imidazo[1,5-c]pyrimidine-Related Compounds

Compound/Class Disease Model Animal Model Key Findings Reference
4k (BS-194) Human tumor xenografts Mice Oral administration inhibited tumor growth and suppressed CDK substrate phosphorylation. nih.gov
Compound 19 ( mdpi.comjst.go.jpmdpi.comtriazolo[1,5-a]pyrimidine derivative) Not yet tested in vivo N/A Showed potent in vitro activity against HT-1080 and Bel-7402 cancer cell lines. mdpi.com

| Metal complexes of 1,2,4-triazolo[1,5-a]pyrimidines | Leishmaniasis, Chagas disease | Not specified in abstract | Demonstrated high in vitro efficacy against Leishmania spp. and Trypanosoma cruzi. | nih.gov |

These in vivo studies, although not on 5-chloroimidazo[1,5-c]pyrimidine itself, provide a strong rationale for the further investigation of this and related compounds as potential therapeutic agents for cancer and infectious diseases. The observed efficacy is a direct consequence of the cellular pathway perturbations and favorable permeability characteristics discussed in the preceding sections.

Structure Activity Relationship Sar Studies of 5 Chloroimidazo 1,5 C Pyrimidine Derivatives

Influence of Substituent Nature and Position on Biological Activity

The biological activity of imidazo[1,5-c]pyrimidine (B12980393) derivatives is highly dependent on the nature and placement of various substituents on the heterocyclic core and its appended rings. Research on analogous scaffolds, such as imidazo[4,5-c]pyridines and pyranopyrimidines, provides significant insights into these relationships.

Systematic exploration of substituents on an aniline (B41778) ring attached to a related heterocyclic core revealed that substitutions at the 2- and 4-positions that boosted potency for DNA-dependent protein kinase (DNA-PK) also led to increased selectivity. nih.gov For instance, a methyl group at the 2-position of the aniline ring can produce a substantial increase in activity, a phenomenon sometimes referred to as a "magic methyl" effect, which may be due to favorable lipophilic interactions or a conformational change in the molecule. nih.gov In contrast, larger groups at the 2-position, such as trifluoromethyl or cyano groups, were not well-tolerated. nih.gov

The electronic properties of substituents are also critical. Studies on tetrahydroimidazo[1,2-a]pyrimidine derivatives have shown that the presence of electron-releasing groups can enhance antibacterial activity against certain strains like Escherichia coli, while electron-withdrawing groups tend to improve both general antimicrobial and anticancer activities. nih.gov Similarly, research on pyranopyrimidine analogs indicates that incorporating methoxy (B1213986) and methyl substituents on a phenyl ring is beneficial for antibacterial potential. nih.gov

The position of a substituent is as crucial as its nature. In studies of DNA-PK inhibitors, a hydrogen-bond acceptor at or near the 4-position of an aniline ring was found to be important for high potency. nih.gov While small substituents like 4-methoxy or 4-hydroxy were highly effective, larger groups at this position resulted in a loss of potency. nih.gov

Table 1: Influence of Aniline Ring Substituents on DNA-PK Inhibition for an Imidazo[4,5-c]pyridin-2-one Scaffold

Compound AnalogueSubstituentPositionEffect on DNA-PK PotencyReference
-Methyl (CH₃)2Clear increase in potency nih.gov
-Chloro (Cl)2Comparable potency to 2-Me nih.gov
-Trifluoromethyl (CF₃)2Not tolerated; loss of potency nih.gov
-Methoxy (OMe)4Highly potent nih.gov
-Hydroxy (OH)4Highly potent nih.gov
-Ethoxy (OEt)4Loss of potency nih.gov
-Fluoro (F)4Increase in potency nih.gov
-Chloro (Cl)4Increase in potency nih.gov

Impact of Halogen Substitution (Chloro) on Potency and Selectivity

The introduction of halogen atoms, particularly chlorine, is a common and effective strategy in medicinal chemistry to modulate a compound's pharmacological profile. The 5-chloro substituent on the imidazo[1,5-c]pyrimidine scaffold is significant, as halogens can influence lipophilicity, metabolic stability, and binding interactions.

In research on related heterocyclic systems, the strategic placement of a chlorine atom has been shown to enhance biological activity. For example, in a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the introduction of a chlorine atom at the 7-position resulted in compounds with increased anticancer activity compared to their 7-oxo counterparts. mdpi.com Specifically, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione was identified as the most active compound among the synthesized derivatives. mdpi.com

Similarly, studies on DNA-PK inhibitors based on an imidazo[4,5-c]pyridin-2-one core demonstrated that 4-halo substituents, including chloro and fluoro, led to increased potency. nih.gov The positive impact of halogens in these cases suggests their involvement in crucial binding interactions within the target's active site, possibly through the formation of halogen bonds or by altering the electronic character of the aromatic system to favor binding. This enhancement in potency can also be accompanied by an improvement in selectivity against other related proteins. nih.gov

Exploring Bioisosteric Replacements on the Imidazo[1,5-c]pyrimidine Scaffold

Bioisosteric replacement is a strategy used to swap one functional group or scaffold for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. This approach is highly relevant for optimizing imidazo[1,5-c]pyrimidine derivatives.

A clear example of this strategy involves the isosteric replacement of an imidazo[1,2-a]pyrazine (B1224502) core with a pyrazolo[1,5-c]pyrimidine (B12974108) scaffold in a series of AMPA receptor modulators. nih.gov While the imidazopyrazine compounds were potent, they suffered from high in vivo clearance. nih.gov The switch to the pyrazolopyrimidine scaffold, a close structural relative of the imidazo[1,5-c]pyrimidine core, successfully addressed issues of microsomal stability and efflux, leading to a more promising drug candidate. nih.gov

The 1,2,4-triazolo[1,5-a]pyrimidine system, another related scaffold, is considered a bioisosteric candidate for purines. mdpi.com This highlights the potential of the broader azolopyrimidine family to mimic endogenous structures and interact with their respective biological targets. Classical bioisosteric replacements, such as substituting an amide with a urea (B33335) or sulfonamide group, are also common tactics to alter hydrogen bonding patterns and conformational preferences. mdpi.com The use of a triazole ring as a non-classical bioisostere for an amide bond is another recognized strategy that preserves planar geometry and key hydrogen bond donor/acceptor features. mdpi.com

Table 2: Comparison of Imidazopyrazine and Bioisosteric Pyrazolopyrimidine Scaffolds

ScaffoldKey AdvantageKey DisadvantageReference
Imidazo[1,2-a]pyrazinePotent and selective leadsPoor pharmacokinetic properties (high clearance) nih.gov
Pyrazolo[1,5-c]pyrimidineImproved microsomal stability and reduced efflux- nih.gov

Positional Scanning and Combinatorial Chemistry Approaches in SAR Elucidation

To efficiently navigate the chemical space around the imidazo[1,5-c]pyrimidine scaffold, modern medicinal chemistry employs high-throughput methods like positional scanning and combinatorial chemistry. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds to quickly establish a comprehensive SAR.

Positional scanning involves systematically exploring substituents around a core scaffold. This was demonstrated in the development of DNA-PK inhibitors, where substituents on an associated aniline ring were methodically varied to probe the effects on activity and selectivity. nih.gov This systematic variation helps to map the specific regions of the molecule where modifications are favorable.

The synthesis of large compound libraries is a hallmark of combinatorial chemistry. For instance, a series of 75 different imidazo[1,2-a]pyrimidine (B1208166) derivatives was synthesized to screen for in vitro antibacterial activity against a wide range of bacteria. jst.go.jp Such large-scale syntheses enable a broad-spectrum evaluation of the scaffold's potential and help identify initial hits for further optimization. These methodologies are invaluable for building a robust understanding of the SAR for a given chemical series, guiding the design of more effective molecules.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known target structure (X-ray crystallography or NMR), ligand-based drug design methods are essential for guiding the optimization of lead compounds. These approaches, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, rely on the information derived from a set of known active and inactive molecules.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model is built by superimposing several active compounds and identifying their common features.

Molecular docking simulations are a key tool in this process. Studies on pyrazolopyrimidine derivatives as inhibitors of the mitotic kinesin Eg5 used molecular docking to understand how these compounds interact with allosteric sites on the protein. nih.gov Similarly, in the design of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as dual kinase inhibitors, docking simulations were used to explore the binding modes of the synthesized compounds and compare them to known inhibitors. nih.gov

QSAR modeling provides a mathematical correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com A QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs successfully modeled their inhibitory activity against Plasmodium falciparum using various molecular descriptors. mdpi.com Such models can predict the activity of untested compounds and provide insights into the key physicochemical properties that drive potency, thereby guiding the design of new, more effective derivatives. mdpi.com

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes to Access Underexplored Derivatives

The synthesis of imidazo[1,5-c]pyrimidine (B12980393) and its analogs is a cornerstone for enabling future research. While various methods exist for related fused pyrimidine (B1678525) systems, a key area of future work will be to adapt and refine these for the specific synthesis of 5-chloroimidazo[1,5-c]pyrimidine and its derivatives.

One promising approach involves the cyclocondensation of aminopyrimidines. For instance, a known route to the related pyrazolo[1,5-c]pyrimidine (B12974108) scaffold involves the condensation of a pyrimidine derivative with a ketone, followed by an iron-mediated ring closure. nih.gov A similar strategy could be envisioned for 5-chloroimidazo[1,5-c]pyrimidine, potentially starting from a suitably substituted 4-aminopyrimidine.

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. jst.go.jp Developing an MCR for the 5-chloroimidazo[1,5-c]pyrimidine core would be a significant advancement, allowing for rapid generation of a library of analogs by varying the starting components. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have been successfully applied to chloro-substituted triazolopyrimidines to introduce diverse substituents. researchgate.net These methods could be directly applied to 5-chloroimidazo[1,5-c]pyrimidine to create novel C-C bonds and explore structure-activity relationships (SAR).

Synthetic StrategyDescriptionPotential Application for 5-chloroimidazo[1,5-c]pyrimidineReference
Cyclocondensation Ring-forming reaction between two or more molecules.A primary method to construct the core imidazo[1,5-c]pyrimidine ring system from pyrimidine precursors. nih.gov
Multicomponent Reactions (MCRs) Reactions where three or more reactants combine in a single pot to form a product containing parts of all reactants.Rapid generation of diverse libraries of 5-chloroimidazo[1,5-c]pyrimidine derivatives for screening. jst.go.jp
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki or Sonogashira that form new C-C or C-heteroatom bonds from a halogenated precursor.Functionalization of the 5-chloro position to introduce aryl, alkyl, or alkynyl groups for SAR studies. researchgate.net

Advanced Mechanistic Characterization of Biological Activities at the Molecular Level

Once derivatives are synthesized, a crucial research direction will be to understand how they interact with biological systems at the molecular level. The broader imidazopyrimidine class exhibits a range of activities, including anticancer and antimicrobial effects. nih.govresearchgate.net Future studies should focus on elucidating the precise mechanisms of action for any discovered bioactivity of 5-chloroimidazo[1,5-c]pyrimidine analogs.

Techniques such as X-ray crystallography of ligand-protein complexes, computational docking studies, and site-directed mutagenesis can pinpoint specific amino acid interactions within a target protein's binding site. nih.govnih.gov For example, if a derivative shows kinase inhibitory activity, these methods can reveal how the molecule orients itself in the ATP-binding pocket and which functional groups are key for its potency and selectivity. nih.gov Mechanistic studies on related pyrimidine-quinoline hybrids have investigated their ability to bind heme, which is relevant to their antiplasmodial activity. nih.gov Similar biophysical assays could be employed for 5-chloroimidazo[1,5-c]pyrimidine derivatives if they show promise as antimalarial agents.

Exploration of New Pharmacological Targets for the Imidazo[1,5-c]pyrimidine Scaffold

The structural versatility of the imidazopyrimidine scaffold suggests it could interact with a wide range of pharmacological targets. rsc.orgnih.gov A significant area for future research is the systematic screening of 5-chloroimidazo[1,5-c]pyrimidine and its derivatives against diverse biological targets to uncover new therapeutic potentials.

Table of Potential Pharmacological Targets:

Target ClassSpecific ExamplesRationale Based on Related ScaffoldsReference
Protein Kinases B-Raf, Cyclin-Dependent Kinase 2 (CDK2), JAK-3Imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have shown inhibitory activity against these kinases, which are implicated in cancer and inflammatory diseases. nih.govnih.govresearchgate.net
Ion Channels / Receptors AMPA Receptors (specifically with TARP γ-8)Isosteric pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of AMPA receptors, suggesting potential applications in neurological disorders like epilepsy. nih.gov
Parasitic Enzymes Leishmania major pteridine (B1203161) reductase (LmPTR1)Pyrazolo[1,5-c]pyrimidine hybrids have demonstrated potent antileishmanial activity, with docking studies suggesting LmPTR1 as a likely target. nih.gov
Serotonin-related Targets Serotonin Transporter (SERT), 5-HT1A ReceptorPyrido[1,2-c]pyrimidine derivatives have shown dual affinity for SERT and the 5-HT1A receptor, indicating potential for developing novel antidepressants. nih.gov
Viral Proteins Avian Influenza Virus (H5N1) proteinsBenzamide-based pyrazolo[1,5-a]pyrimidines have shown significant antiviral activity against the H5N1 strain. nih.gov

Integration with Modern Drug Discovery Technologies (e.g., High-Throughput Screening of Analog Libraries)

Modern drug discovery relies heavily on the rapid screening of large compound libraries. High-Throughput Screening (HTS) has been instrumental in identifying initial hits from related heterocyclic libraries, such as the discovery of imidazo[1,2-a]pyrazines as AMPAR modulators. nih.govresearchgate.net A library of 5-chloroimidazo[1,5-c]pyrimidine derivatives would be an ideal candidate for HTS campaigns against a wide array of biological targets.

Encoded library technology (ELT) is another powerful tool that allows for the screening of massive combinatorial libraries. The successful use of HTS on encoded libraries to identify adenosine (B11128) A2A receptor antagonists highlights the potential of this approach. researchgate.net Applying these technologies to derivatives of 5-chloroimidazo[1,5-c]pyrimidine could dramatically accelerate the discovery of novel biological activities.

Applications in Materials Science and Other Non-Biological Fields

Beyond pharmacology, the unique electronic and photophysical properties of fused heterocyclic systems open doors to applications in materials science. For example, imidazo[1,5-a]pyridine-based molecules have been developed as highly fluorescent materials for use in white light-emitting diodes (WLEDs) and as sensors for pH changes (acidochromism). rsc.org The core structure of these materials acts as a donor-π-acceptor system, which is key to their fluorescent properties.

Future research could explore whether the 5-chloroimidazo[1,5-c]pyrimidine scaffold can be incorporated into similar functional materials. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom, combined with the potential to add electron-donating groups at other positions, could lead to novel fluorophores with tunable emission spectra. Such compounds could also be investigated for applications in anticounterfeiting technologies and organic electronics. rsc.orgmdpi.com

Green Chemistry Approaches in Imidazo[1,5-c]pyrimidine Synthesis

As with all chemical synthesis, there is a growing emphasis on developing environmentally benign processes. Future work on 5-chloroimidazo[1,5-c]pyrimidine should incorporate principles of green chemistry. This includes the use of sustainable catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-chloroimidazo[1,5-c]pyrimidine and its derivatives?

  • Methodological Answer :

  • Chlorination : Use phosphorus oxychloride (POCl₃) to introduce chlorine at position 5. For example, chlorination of imidazo[1,5-c]pyrimidine precursors under reflux conditions yields 5-chloro derivatives .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield. For analogous compounds (e.g., 7-chloroimidazo[1,2-a]pyrimidin-5(6H)-one), microwave irradiation (150–200°C, 20–30 min) with NH₄Cl as a catalyst achieves efficient cyclization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. How should 5-chloroimidazo[1,5-c]pyrimidine derivatives be characterized to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign signals based on substituent-induced chemical shifts (e.g., chlorine at position 5 deshields adjacent protons) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for fused heterocycles .
  • Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What preliminary biological activities have been reported for 5-chloroimidazo[1,5-c]pyrimidine derivatives?

  • Methodological Answer :

  • Kinase inhibition : Derivatives of imidazo[1,5-c]pyrimidine (e.g., pyrrolo/imidazo-pyrimidines) show tyrosine kinase inhibitory activity in cancer cell lines (IC₅₀: 10–100 nM). Assays include ATP competition and phosphorylation inhibition via Western blot .
  • Antimicrobial screening : Use agar diffusion assays (e.g., Staphylococcus aureus, MIC: 2–8 µg/mL) for derivatives with electron-withdrawing groups .

Advanced Research Questions

Q. How do substituent modifications at positions 5 and 8 influence the structure-activity relationship (SAR) of 5-chloroimidazo[1,5-c]pyrimidine?

  • Methodological Answer :

  • Substituent effects :
PositionSubstituentBiological ImpactReference
5ClEnhances kinase inhibition (e.g., IC₅₀: 15 nM vs. 50 nM for unsubstituted)
8Bromo/alkylModulates solubility; bulky groups (e.g., ethyl) reduce membrane permeability
  • Synthetic strategies : Introduce substituents via Suzuki coupling (for aryl groups) or nucleophilic substitution (for amines) .

Q. What computational approaches are used to predict binding modes of 5-chloroimidazo[1,5-c]pyrimidine derivatives with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets. For example, chlorine at position 5 forms halogen bonds with Tyr-90 in tyrosine kinases .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (10–100 ns trajectories). Analyze RMSD/RMSF to identify critical residues .

Q. How can researchers resolve contradictions in affinity data for derivatives with similar substituents?

  • Methodological Answer :

  • Comparative binding assays : Test derivatives across multiple receptor subtypes (e.g., A₁/A₃ adenosine receptors) to identify off-target effects. For example, sulfonic acid substitution at position 8 reduces A₃ affinity by disrupting hydrophobic interactions .
  • Free-energy calculations : Use MM-GBSA to quantify binding energy differences between analogs .

Q. What strategies optimize selectivity of 5-chloroimidazo[1,5-c]pyrimidine derivatives for specific receptors?

  • Methodological Answer :

  • Directional substitution : Attach polar groups (e.g., piperazinyl) at position 8 to enhance water solubility while maintaining affinity. For instance, 8-piperazino derivatives achieve >1,000-fold selectivity for A₃ adenosine receptors .
  • Steric control : Bulky substituents (e.g., 4-ethylbenzyl) block access to non-target binding pockets .

Q. How do functional groups impact solubility and pharmacokinetic properties of these compounds?

  • Methodological Answer :

  • LogP optimization : Introduce hydrophilic groups (e.g., carboxylates) via ester hydrolysis. For example, ethyl ester derivatives (logP = 2.1) are hydrolyzed to carboxylic acids (logP = -0.5) in vivo .
  • Prodrug design : Mask polar groups (e.g., amides) as tert-butyl carbamates to improve oral bioavailability .

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